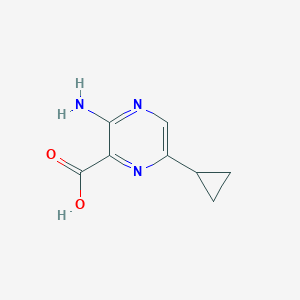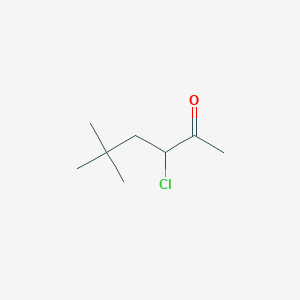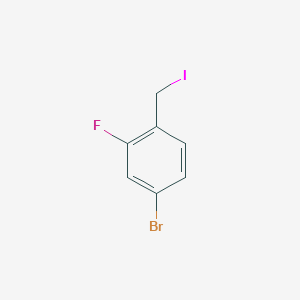
benzyl N-(4-hydrazinylbutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(4-hydrazinylbutyl)carbamate is an organic compound with the molecular formula C12H19N3O2. It is characterized by a benzyl group attached to a carbamate moiety, which is further linked to a hydrazinylbutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(4-hydrazinylbutyl)carbamate typically involves the reaction of benzyl chloroformate with 4-hydrazinylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to higher purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl N-(4-hydrazinylbutyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or iodomethane.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of this compound oxide.
Reduction: Reduction reactions can produce this compound hydride.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Benzyl N-(4-hydrazinylbutyl)carbamate has several scientific research applications, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It can be employed in the production of materials and chemicals with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which benzyl N-(4-hydrazinylbutyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Benzyl carbamate
Benzyl hydrazine
N-(4-hydrazinylbutyl)carbamate
Eigenschaften
Molekularformel |
C12H19N3O2 |
|---|---|
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
benzyl N-(4-hydrazinylbutyl)carbamate |
InChI |
InChI=1S/C12H19N3O2/c13-15-9-5-4-8-14-12(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,15H,4-5,8-10,13H2,(H,14,16) |
InChI-Schlüssel |
FGXVGTWZQKVXCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B15357425.png)
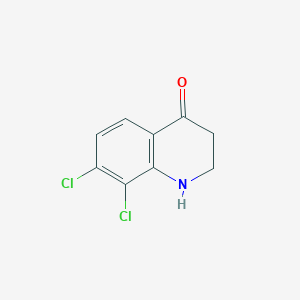
![1-[2-Fluoro-4-(oxolan-2-ylmethoxy)phenyl]piperazine](/img/structure/B15357434.png)
![1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol](/img/structure/B15357445.png)
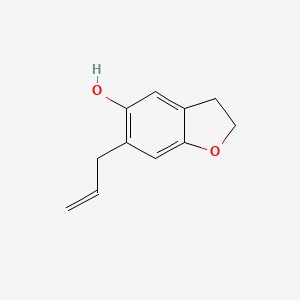

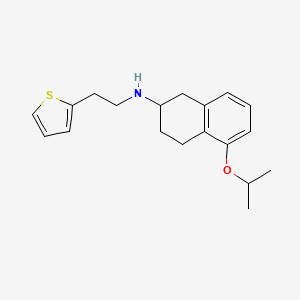
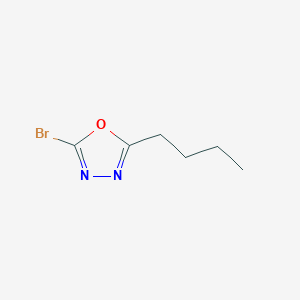
![Methyl 7-(2-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357466.png)
![4-Methoxy-7-(2-phenylethenyl)furo[3,2-g]chromen-5-one](/img/structure/B15357474.png)
